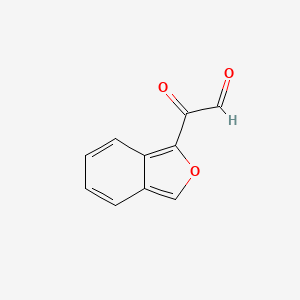
2-(2-Benzofuran-1-yl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuranglyoxylaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. It is a yellow crystalline solid that has been studied for its potential biological and industrial applications. The compound is known for its unique structure, which includes a benzofuran ring fused with an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranglyoxylaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the glyoxylaldehyde group. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of 2-Benzofuranglyoxylaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of efficient synthesis, purification, and quality control to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzofuranglyoxylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 2-Benzofurancarboxylic acid.
Reduction: Formation of 2-Benzofuranmethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Benzofuranglyoxylaldehyde involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors. For example, benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects by targeting specific cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound with a simpler structure.
2-Benzofuranmethanol: A reduced form with an alcohol group.
2-Benzofurancarboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness: 2-Benzofuranglyoxylaldehyde is unique due to the presence of both the benzofuran ring and the glyoxylaldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H6O3 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
2-(2-benzofuran-1-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O3/c11-5-9(12)10-8-4-2-1-3-7(8)6-13-10/h1-6H |
InChI-Schlüssel |
UXUDUJINXGWUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=COC(=C2C=C1)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




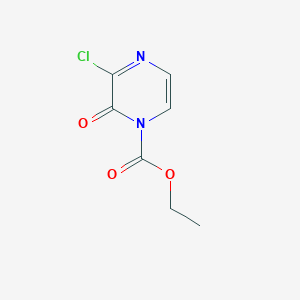
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
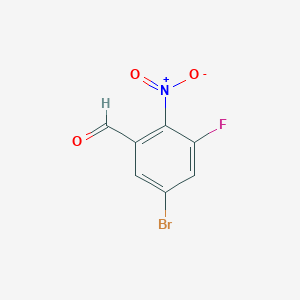


![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
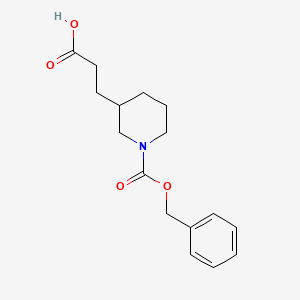
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
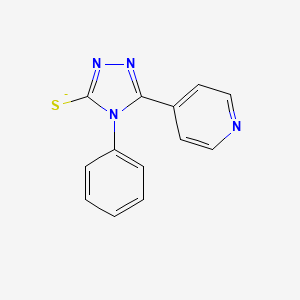
![Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
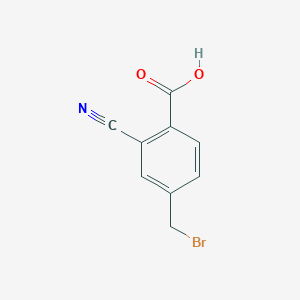
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)
